molecular formula C10H10O3S B11755104 3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11755104
M. Wt: 210.25 g/mol
InChI Key: GJCOXDAVBZRLDY-UHFFFAOYSA-N
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Description

3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate, followed by cyclization to form the thiophene ring . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 3-Carboxy-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism in cancer cells . This inhibition disrupts the metabolic pathways, leading to reduced proliferation and increased apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiophene ring. This dual functionality allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H10O3S/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h5H,1-4H2,(H,12,13)

InChI Key

GJCOXDAVBZRLDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)C(=O)O)C=O

Origin of Product

United States

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